molecular formula C12H28N2 B1601912 N2,N3-Di-tert-butylbutane-2,3-diamine CAS No. 1167987-07-6

N2,N3-Di-tert-butylbutane-2,3-diamine

Cat. No.: B1601912
CAS No.: 1167987-07-6
M. Wt: 200.36 g/mol
InChI Key: KEPBYALUNVNGRN-UHFFFAOYSA-N
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Description

N2,N3-Di-tert-butylbutane-2,3-diamine is an organic compound with the molecular formula C12H28N2. It belongs to the family of organic amines and is characterized by the presence of two tert-butyl groups attached to a butane-2,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N3-Di-tert-butylbutane-2,3-diamine typically involves the reaction of tert-butylamine with butane-2,3-dione under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . The reaction can be represented as follows:

tert-butylamine+butane-2,3-dioneThis compound\text{tert-butylamine} + \text{butane-2,3-dione} \rightarrow \text{this compound} tert-butylamine+butane-2,3-dione→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

N2,N3-Di-tert-butylbutane-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives .

Scientific Research Applications

N2,N3-Di-tert-butylbutane-2,3-diamine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N2,N3-Di-tert-butylbutane-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Di-tert-butyl-2,3-diaminobutane
  • N,N’-Di-tert-butyl-1,2-diaminoethane
  • N,N’-Di-tert-butyl-1,3-diaminopropane

Uniqueness

N2,N3-Di-tert-butylbutane-2,3-diamine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of tert-butyl groups enhances its stability and influences its interactions with other molecules, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-N,3-N-ditert-butylbutane-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c1-9(13-11(3,4)5)10(2)14-12(6,7)8/h9-10,13-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPBYALUNVNGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)NC(C)(C)C)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578153
Record name N~2~,N~3~-Di-tert-butylbutane-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167987-07-6
Record name N~2~,N~3~-Di-tert-butylbutane-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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